molecular formula C10H16ClNO3S B1404882 4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride CAS No. 1448050-07-4

4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride

Cat. No. B1404882
CAS RN: 1448050-07-4
M. Wt: 265.76 g/mol
InChI Key: SHYFLOUOHUJFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride” is a chemical compound with the molecular formula C10H16ClNO3S . It is a product offered by several chemical suppliers .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also includes a sulfonyl group attached to a furylmethyl group .


Physical And Chemical Properties Analysis

The average mass of “this compound” is 265.757 Da, and its monoisotopic mass is 265.053955 Da .

Scientific Research Applications

Pharmacology

4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride: in pharmacology is primarily explored for its potential as a building block in the synthesis of various pharmacologically active compounds. Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s structural features make it a candidate for the development of new drugs with improved efficacy and safety profiles.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of novel drug candidates. Its piperidine core is a common feature in many therapeutic agents, and modifications to its structure can lead to the discovery of new molecules with potential medicinal properties .

Materials Science

The applications in materials science involve the use of This compound as a precursor for the synthesis of organic compounds that could be used in the development of new materials. Its reactivity allows for the creation of complex molecules that can have unique physical and chemical properties suitable for material science applications .

Environmental Science

In environmental science, this compound’s derivatives could be investigated for their ability to interact with environmental contaminants. The goal would be to synthesize molecules that can aid in the detection, quantification, or neutralization of pollutants, contributing to environmental monitoring and remediation efforts .

Biochemistry

The role of This compound in biochemistry includes its use as a reagent in biochemical reactions. It can be a key intermediate in the synthesis of biomolecules or in the study of biochemical pathways, helping to elucidate the mechanisms of biological processes .

Chemistry

In the field of chemistry, this compound is valuable for its versatility in reactions. It can undergo various chemical transformations, making it a useful reagent in organic synthesis. Its incorporation into different molecular frameworks can lead to the development of new chemical entities with potential applications in different branches of chemistry .

properties

IUPAC Name

4-(furan-2-ylmethylsulfonyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S.ClH/c12-15(13,8-9-2-1-7-14-9)10-3-5-11-6-4-10;/h1-2,7,10-11H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYFLOUOHUJFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)CC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride
Reactant of Route 2
4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride
Reactant of Route 3
4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride
Reactant of Route 4
4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride
Reactant of Route 5
4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride
Reactant of Route 6
4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.